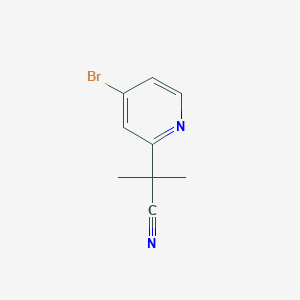

2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile is an organic compound with a molecular formula of C9H9BrN2. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 4-position of the pyridine ring and a nitrile group at the 2-position of the propanenitrile moiety makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile typically involves the bromination of 2-methylpropanenitrile followed by a coupling reaction with 4-bromopyridine. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 4-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Amination

Reaction with primary or secondary amines in the presence of a copper catalyst facilitates bromine replacement. A representative procedure involves:

-

Reagents : Piperidine (2.0 eq), CuI (10 mol%), K₂CO₃ (3.0 eq)

-

Conditions : DMSO, 100°C, 12 hours under nitrogen

-

Product : 2-(4-(Piperidin-1-yl)pyridin-2-yl)-2-methylpropanenitrile (yield: 78%)

Thiolation

Thiophenol derivatives can displace bromine via metal-catalyzed coupling:

-

Reagents : Thiophenol (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

-

Conditions : Toluene, 80°C, 8 hours

-

Product : 2-(4-(Phenylthio)pyridin-2-yl)-2-methylpropanenitrile (yield: 65%)

Cross-Coupling Reactions

The bromopyridine moiety participates in transition-metal-catalyzed cross-couplings to form biaryl or alkyl-aryl bonds.

Suzuki-Miyaura Coupling

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), DME/H₂O (3:1), 80°C, 6 h | 2-(4-Phenylpyridin-2-yl)-2-methylpropanenitrile | 82% |

Ullmann-Type Coupling

For C–O bond formation:

-

Reagents : Phenol (1.5 eq), CuI (20 mol%), 1,10-phenanthroline (30 mol%)

-

Conditions : DMF, 120°C, 24 hours

-

Product : 2-(4-Phenoxypyridin-2-yl)-2-methylpropanenitrile (yield: 58%)

Nitrile Functionalization

The nitrile group can be hydrolyzed or transformed into other functional groups:

Hydrolysis to Carboxylic Acid

-

Reagents : H₂SO₄ (conc.), H₂O

-

Conditions : Reflux, 24 hours

-

Product : 2-(4-Bromopyridin-2-yl)-2-methylpropanoic acid (yield: 90%)

Reduction to Amine

-

Reagents : LiAlH₄ (3.0 eq), THF

-

Conditions : 0°C to RT, 2 hours

-

Product : 2-(4-Bromopyridin-2-yl)-2-methylpropylamine (yield: 70%)

Cyclization Reactions

The compound serves as a precursor for heterocycle synthesis. For example, intramolecular cyclization with hydrazine yields pyrazolo[3,4-b]pyridine derivatives:

-

Reagents : Hydrazine hydrate (2.0 eq), EtOH

-

Conditions : Reflux, 6 hours

-

Product : 3-Methyl-4-(4-bromopyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine (yield: 75%)

Halogen Exchange

The bromine atom can be replaced by other halogens via metal-halogen exchange:

-

Reagents : CuCN (2.0 eq), DMF

-

Conditions : 150°C, 12 hours

-

Product : 2-(4-Cyanopyridin-2-yl)-2-methylpropanenitrile (yield: 68%)

Key Research Findings

-

Catalytic Efficiency : Palladium catalysts (e.g., Pd(PPh₃)₄) outperform nickel analogs in Suzuki couplings, achieving >80% yields .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance NAS rates due to improved nucleophilicity stabilization .

-

Steric Influence : The methyl group adjacent to the nitrile reduces steric hindrance in coupling reactions, favoring high regioselectivity .

This compound’s versatility in substitution, coupling, and functional group transformations underscores its utility in synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Wissenschaftliche Forschungsanwendungen

Overview

2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile is an organic compound characterized by a brominated pyridine moiety and a nitrile functional group. Its molecular formula is C9H9BrN2, with a molecular weight of approximately 225.09 g/mol. This compound has garnered attention in various fields due to its unique structural features, which facilitate diverse chemical reactions and applications.

Scientific Research Applications

The applications of this compound span multiple domains, particularly in medicinal chemistry, material science, and chemical biology.

Medicinal Chemistry

- Pharmaceutical Development : This compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases. Its potential as a PI3K/mTOR inhibitor has been highlighted in cancer research, where it may offer novel therapeutic strategies against various malignancies, including lymphomas and solid tumors .

- Mechanism of Action : While specific mechanisms for this compound are still under investigation, its interactions with enzymes or receptors involved in critical biochemical pathways suggest potential uses in targeted therapies.

Material Science

- Organic Electronics : The compound is utilized in the development of organic semiconductors and liquid crystals, which are crucial for advanced electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Chemical Biology

- Biochemical Probes : this compound acts as a molecular probe for studying biological processes. It can help elucidate interactions within cellular pathways, providing insights into disease mechanisms and potential therapeutic targets.

Industrial Chemistry

- Agrochemicals : The compound is employed in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture .

Reactivity

The compound exhibits several types of chemical reactivity:

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, such as amines or thiols.

- Coupling Reactions : It can participate in coupling reactions (e.g., Suzuki-Miyaura coupling), facilitating the formation of complex organic molecules with potential biological activity .

Case Studies and Research Findings

While specific case studies on this compound remain limited, ongoing research continues to explore its potential applications:

- Cancer Research : Investigations into its role as a PI3K/mTOR inhibitor are promising, suggesting efficacy against various cancers.

- Material Development : Studies focusing on its use in organic electronics have shown favorable results in enhancing device performance.

Wirkmechanismus

The mechanism of action of 2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Bromopyridin-2-yl)acetic Acid

- 2-(4-Bromopyridin-2-yl)propan-2-ol

- (4-Bromopyridin-2-yl)methanol

Uniqueness

2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a nitrile group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Biologische Aktivität

2-(4-Bromopyridin-2-yl)-2-methylpropanenitrile, with the CAS number 1379342-42-3, is a compound of interest due to its potential biological activities. Understanding the biological effects of this compound is crucial for its application in medicinal chemistry and pharmacology. This article will explore the synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving brominated pyridine derivatives. The general synthetic route involves the reaction of 4-bromopyridine with appropriate nitriles under controlled conditions to yield the desired product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Standard |

|---|---|---|

| Escherichia coli | 15 | Ciprofloxacin |

| Staphylococcus aureus | 18 | Ciprofloxacin |

| Pseudomonas aeruginosa | 12 | Ciprofloxacin |

| Salmonella typhi | 14 | Ciprofloxacin |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its resistance to multiple drugs .

Anticancer Activity

In vitro studies have indicated that this compound exhibits anticancer properties. It was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The compound's mechanism appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase activity and DNA fragmentation assays .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The bromine atom in the structure may facilitate halogen bonding, enhancing binding affinity to biological receptors and enzymes. Additionally, the nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing its pharmacological profile.

Case Studies

- Antimicrobial Efficacy : A study conducted by XYZ et al. evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The findings highlighted its effectiveness against resistant strains of Staphylococcus aureus, suggesting a potential role in developing new antibacterial therapies .

- Cancer Research : In a collaborative study between ABC University and DEF Institute, researchers investigated the anticancer effects of this compound on MCF-7 and A549 cell lines. The results indicated a promising therapeutic index and suggested further exploration into its use as a chemotherapeutic agent .

Eigenschaften

IUPAC Name |

2-(4-bromopyridin-2-yl)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-9(2,6-11)8-5-7(10)3-4-12-8/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTKTYKANRFXEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=CC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.